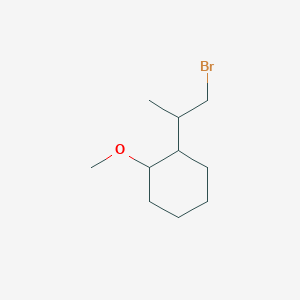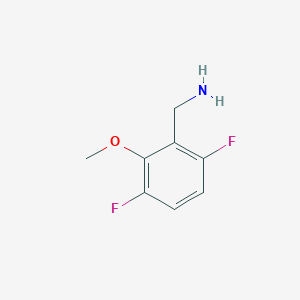
3-(Aminomethyl)piperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)piperidin-3-amine is a chemical compound with the molecular formula C6H14N2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)piperidin-3-amine typically involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . One common method involves the catalytic hydrogenation of 3-cyanopyridine in the presence of a Raney nickel catalyst . This process results in the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs similar catalytic hydrogenation techniques on a larger scale. The use of high-pressure hydrogenation reactors and efficient catalysts ensures the production of the compound in significant quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary and tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include amine oxides, secondary and tertiary amines, and substituted piperidine derivatives. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
3-(Aminomethyl)piperidin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can function as a receptor ligand, modulating receptor activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)pyridine: This compound is structurally similar but contains a pyridine ring instead of a piperidine ring.
3-Piperidinamine: Another similar compound with a piperidine ring but different substitution patterns.
Uniqueness
3-(Aminomethyl)piperidin-3-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized organic compounds and in various research applications.
Properties
Molecular Formula |
C6H15N3 |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
3-(aminomethyl)piperidin-3-amine |
InChI |
InChI=1S/C6H15N3/c7-4-6(8)2-1-3-9-5-6/h9H,1-5,7-8H2 |
InChI Key |
GQNLOVFVDPNDBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


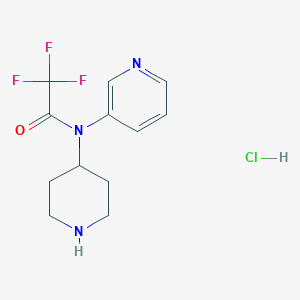
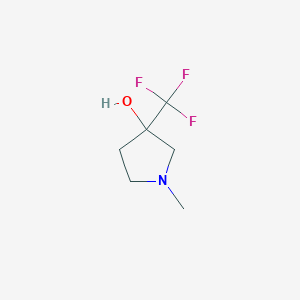
![4-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B15257710.png)
![N-[4-Amino-1-(thiophen-2-yl)butylidene]hydroxylamine](/img/structure/B15257723.png)
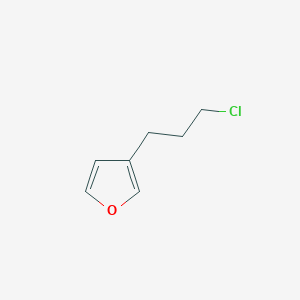
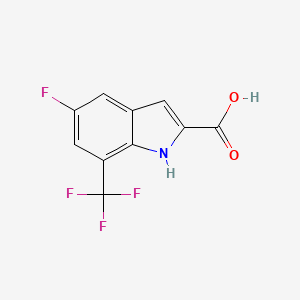
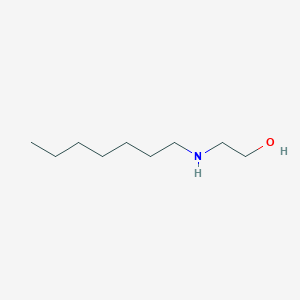
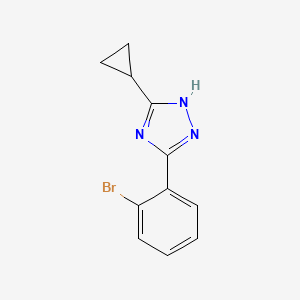

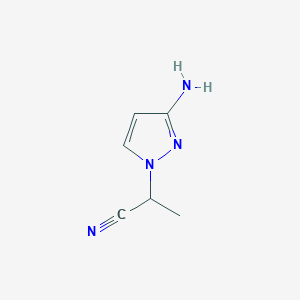
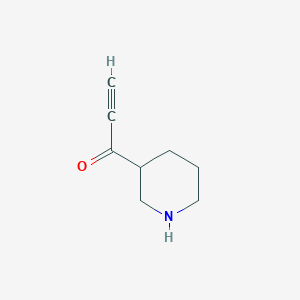
![2-[2-(Trifluoromethyl)piperidin-3-yl]ethan-1-ol](/img/structure/B15257772.png)
